2-Chloromethyl-1,3-dioxolane

描述

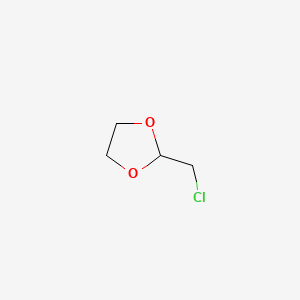

Structure

3D Structure

属性

IUPAC Name |

2-(chloromethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c5-3-4-6-1-2-7-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZOMJGRWIOEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038809 | |

| Record name | 2-(Chloromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2568-30-1 | |

| Record name | 2-(Chloromethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-1,3-dioxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Chloromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CHLOROMETHYL)-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR6QTL89KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloromethyl-1,3-dioxolane chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Chloromethyl-1,3-dioxolane

Introduction

This compound (CAS No. 2568-30-1) is a versatile heterocyclic organic compound. It serves as a crucial intermediate in a variety of industrial and pharmaceutical syntheses.[1][2] Structurally, it is a cyclic acetal featuring a reactive chloromethyl group, making it a valuable building block for introducing a protected formyl group or for engaging in nucleophilic substitution reactions.[3][4] Its applications range from the synthesis of pharmaceuticals, such as the bronchodilator Doxofylline, to its use in agrochemicals and specialty materials.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and safety protocols, tailored for researchers and professionals in chemical and drug development.

Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a distinct odor.[3] Its key physicochemical properties are summarized in the table below, providing a foundation for its application in experimental and industrial settings.

| Property | Value | Reference |

| IUPAC Name | 2-(chloromethyl)-1,3-dioxolane | [5] |

| CAS Number | 2568-30-1 | [6][7] |

| Molecular Formula | C4H7ClO2 | [5][6] |

| Molecular Weight | 122.55 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [3][8] |

| Boiling Point | 157-158 °C (at 760 mmHg) | [6][7][9] |

| Density | 1.234 g/mL at 25 °C | [6][7][9] |

| Refractive Index (n20/D) | 1.449 | [6][7][9] |

| Flash Point | 70 °C (158 °F) - Closed Cup | [7][10] |

| SMILES | C1COC(O1)CCl | [5] |

| InChI Key | IKZOMJGRWIOEDP-UHFFFAOYSA-N | [5] |

Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional components: the chloromethyl group and the dioxolane ring.

-

Chloromethyl Group : The primary alkyl chloride functionality makes the methylene carbon electrophilic and highly susceptible to nucleophilic substitution reactions, typically proceeding via an S_N2 mechanism.[4] This allows for the facile introduction of various functional groups by reaction with nucleophiles such as amines, alkoxides, and cyanides. This reactivity is fundamental to its role as an intermediate in pharmaceutical synthesis.[11]

-

Dioxolane Ring : The 1,3-dioxolane ring is a cyclic acetal. It is generally stable under neutral and basic conditions, which allows for selective reactions to occur at the chloromethyl group without disturbing the ring.[4] However, the acetal is labile under acidic conditions and will undergo hydrolysis to yield ethylene glycol and chloroacetaldehyde.[4]

-

Stability : The compound is stable under normal storage conditions.[12] However, like many ethers, it may have the potential to form explosive peroxides upon prolonged exposure to air and light. It is classified as a combustible liquid and should be stored away from heat and ignition sources.[7][13]

Caption: Key reactivity pathways of this compound.

Synthesis and Purification

Experimental Protocol: Synthesis via Acetalization

A common method for synthesizing 2-substituted-1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde or its equivalent with ethylene glycol.[14]

Objective: To synthesize this compound from chloroacetaldehyde (or an acetal precursor like chloroacetaldehyde dimethyl acetal) and ethylene glycol.

Materials:

-

Chloroacetaldehyde dimethyl acetal

-

Ethylene glycol

-

Acid catalyst (e.g., p-toluenesulfonic acid or an acidic ion-exchange resin like Dowex 50)[15]

-

Anhydrous solvent for azeotropic water removal (e.g., benzene or toluene)[14]

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Charging the Reactor: The flask is charged with chloroacetaldehyde dimethyl acetal, ethylene glycol (in slight molar excess), the acid catalyst, and the azeotropic solvent.

-

Reaction: The mixture is heated to reflux. The water or methanol byproduct of the transacetalization reaction is collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction progress is monitored by the amount of byproduct collected.[16]

-

Workup: After the theoretical amount of byproduct is collected, the reaction mixture is cooled to room temperature. The acid catalyst is neutralized. If a solid resin is used, it is removed by filtration.[15] If a soluble acid is used, the organic layer is washed with a saturated sodium bicarbonate solution and then with brine.

-

Drying: The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional vacuum distillation to yield pure this compound.[14][15]

References

- 1. nbinno.com [nbinno.com]

- 2. 2-(Chloromethyl)-1, 3-dioxolane - 2568-30-1 - Manufacturer India [valeshvarbiotech.com]

- 3. CAS 2568-30-1: 2-(Chloromethyl)-1,3-dioxolane | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-(Chloromethyl)-1,3-dioxolane | C4H7ClO2 | CID 75727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 2568-30-1 [m.chemicalbook.com]

- 7. 2-氯甲基-1,3-二氧戊环 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. chemwhat.com [chemwhat.com]

- 10. 2568-30-1 2-(Chloromethyl)-1,3-dioxolane AKSci V0748 [aksci.com]

- 11. CN1106404A - Synthetic method of new drug doxofylline - Google Patents [patents.google.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloromethyl-1,3-dioxolane (CAS: 2568-30-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloromethyl-1,3-dioxolane, a versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical, agrochemical, and specialty chemical industries. This document details its physicochemical properties, synthesis protocols, key reactions, and safety information, presented to support advanced research and development activities.

Chemical and Physical Properties

This compound, also known as chloroacetaldehyde ethylene acetal, is a colorless to pale yellow liquid.[1] Its structure features a five-membered dioxolane ring, which acts as a protecting group for an aldehyde, and a reactive chloromethyl group, making it a valuable bifunctional building block.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2568-30-1 | [1][4] |

| Molecular Formula | C₄H₇ClO₂ | [1][4][5] |

| Molecular Weight | 122.55 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 157-158 °C (lit.) | [1][4] |

| 93-94 °C / 12 mmHg (lit.) | ||

| Density | 1.234 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n²⁰/D) | 1.449 (lit.) | [1][4] |

| Flash Point | 70 °C / 158 °F (closed cup) | [4] |

| Storage Temperature | Store below +30°C | [4] |

| EINECS Number | 219-908-5 |[1][4] |

Synthesis and Reactivity

The primary utility of this compound stems from its dual reactivity. The chloromethyl group is a primary alkyl halide, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[2][6] Concurrently, the 1,3-dioxolane ring is a stable acetal under neutral or basic conditions but can be readily hydrolyzed under acidic conditions to deprotect the aldehyde functionality.[2][7]

A common method for synthesizing 1,3-dioxolanes is the acid-catalyzed acetalization of a carbonyl compound with a diol.[7][8] The following protocol is a representative procedure adapted from established methodologies for acetal formation.

Objective: To synthesize this compound from chloroacetaldehyde (or a suitable precursor) and ethylene glycol.

Materials:

-

Chloroacetaldehyde dimethyl acetal

-

Ethylene glycol

-

Acid catalyst (e.g., p-Toluenesulfonic acid or an acidic ion-exchange resin like Dowex 50)[9]

-

Anhydrous solvent for azeotropic removal of methanol (e.g., Toluene)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add chloroacetaldehyde dimethyl acetal, a molar excess of ethylene glycol, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. The methanol formed during the transacetalization reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of methanol collected. The reaction is typically complete when the theoretical amount of methanol has been separated.[10]

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.[10]

-

Purify the resulting crude product by vacuum distillation to yield pure this compound.[9][11]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of more complex molecules.[3][10]

-

Pharmaceutical Synthesis: It is a crucial building block for active pharmaceutical ingredients (APIs). A notable example is the synthesis of Doxofylline, a bronchodilator, where the theophylline core is alkylated with this compound.[12] Its structure is also related to intermediates used in the synthesis of triazole antifungal agents like itraconazole and posaconazole, where the dioxolane moiety is important for binding to the target enzyme.[13]

-

Agrochemicals: The compound is used in the development of new pesticides, including those effective against neonicotinoid-resistant pests.[1][14][3]

-

Protecting Group Chemistry: It serves as a masked form of chloroacetaldehyde. The dioxolane group protects the highly reactive aldehyde from participating in undesired reactions while transformations are carried out elsewhere in the molecule.[15]

-

Other Industries: It also finds use in the synthesis of specialty polymers as a crosslinking agent and in the formulation of cosmetics and oral care products.[6][16]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Table 2: Spectroscopic Data Summary

| Technique | Description | Source(s) |

|---|---|---|

| ¹H NMR | Spectra are available for this compound. Expected signals include a triplet for the methine proton (CH), a doublet for the methylene protons of the chloromethyl group (CH₂Cl), and a multiplet for the ethylene protons of the dioxolane ring (-OCH₂CH₂O-). | [9][17] |

| ¹³C NMR | Spectra for related dioxolanes have been studied. | [18] |

| Mass Spec (MS) | Mass spectra are available, which can be used to confirm the molecular weight and fragmentation pattern. | [17][19] |

| Infrared (IR) | IR spectra are available for analysis of functional groups. |[17] |

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols. It is flammable, harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[5][20]

Table 3: GHS Hazard Classification

| Code | Hazard Statement | Source(s) |

|---|---|---|

| H226 | Flammable liquid and vapor | [5] |

| H302 | Harmful if swallowed | [5][20] |

| H312 | Harmful in contact with skin | [5][20] |

| H315 | Causes skin irritation | [5][20] |

| H319 | Causes serious eye irritation | [5][20] |

| H332 | Harmful if inhaled |[20] |

Safe Handling Precautions:

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[10][21] Use explosion-proof electrical equipment.[22][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10][20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] Keep away from heat, sparks, open flames, and other ignition sources.[21][22] As an ether, it may form explosive peroxides upon exposure to air and light; containers should be dated upon receipt and opening.[23]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[21]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not dispose of down the drain.[21][23]

Conclusion

This compound (CAS 2568-30-1) is a high-value chemical intermediate owing to its versatile reactivity. The presence of both a nucleophilic substitution site and a protected aldehyde allows for its strategic incorporation into complex multi-step syntheses. For researchers in drug discovery and development, a thorough understanding of its properties, synthetic utility, and handling requirements is essential for leveraging its potential in creating novel and effective molecules.

References

- 1. This compound CAS#: 2568-30-1 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 2-(Chloromethyl)-1,3-dioxolane | C4H7ClO2 | CID 75727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal - Google Patents [patents.google.com]

- 12. CN1106404A - Synthetic method of new drug doxofylline - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound | 2568-30-1 [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. This compound(2568-30-1) 1H NMR spectrum [chemicalbook.com]

- 18. cris.bgu.ac.il [cris.bgu.ac.il]

- 19. spectrabase.com [spectrabase.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

- 23. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Chloromethyl-1,3-dioxolane from Chloroacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-chloromethyl-1,3-dioxolane, a key intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the acid-catalyzed acetalization of chloroacetaldehyde with ethylene glycol. This guide includes detailed experimental protocols, a summary of reaction parameters, and a discussion of the underlying reaction mechanism.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2568-30-1 |

| Molecular Formula | C₄H₇ClO₂ |

| Molecular Weight | 122.55 g/mol |

| Boiling Point | 157-158 °C |

| Density | 1.234 g/mL at 25 °C |

| Refractive Index | n20/D 1.449 |

Synthesis Overview: Acetalization of Chloroacetaldehyde

The most common and direct method for the synthesis of this compound is the acid-catalyzed reaction between chloroacetaldehyde and ethylene glycol. This reaction is an equilibrium process, and to achieve high yields, the water formed as a byproduct must be continuously removed.

Reaction Scheme

The overall chemical transformation is as follows:

Chloroacetaldehyde + Ethylene Glycol ⇌ this compound + Water

Experimental Protocols

Two primary methods for the synthesis are detailed below, differing in the starting material for the chloroacetaldehyde and the type of acid catalyst employed.

Method 1: From Aqueous Chloroacetaldehyde Solution

This protocol utilizes a commercially available aqueous solution of chloroacetaldehyde and employs a homogenous acid catalyst with azeotropic removal of water.[1]

Materials:

-

45% strength aqueous chloroacetaldehyde solution

-

Ethylene glycol

-

Trichloromethane (or another suitable solvent for azeotropic distillation like toluene)

-

p-Toluenesulfonic acid (catalyst)

-

Tributylamine (for neutralization)

Procedure:

-

To a four-neck flask equipped with a water separator (e.g., Dean-Stark apparatus), reflux condenser, stirrer, and thermometer, add the 45% aqueous chloroacetaldehyde solution (1.0 mol equivalent), ethylene glycol (1.1 mol equivalent), trichloromethane (e.g., 200 ml for a 1 mol scale reaction), and p-toluenesulfonic acid (0.001-0.002 mol equivalent).[1]

-

Heat the two-phase mixture to reflux with vigorous stirring.

-

Continue refluxing for approximately 7 hours, or until no more water separates in the water separator. The reaction mixture should become a single phase.[1]

-

After the reaction is complete, cool the mixture.

-

Neutralize the acid catalyst by adding a suitable base, such as tributylamine.

-

The crude product can then be purified by fractional distillation under reduced pressure.

Method 2: Transacetalization from Chloroacetaldehyde Dimethyl Acetal

This method involves the reaction of a pre-formed acetal of chloroacetaldehyde with ethylene glycol, driving the equilibrium by removing the more volatile alcohol (methanol). A solid acid catalyst, such as an ion-exchange resin, is often used in this approach.

Materials:

-

Chloroacetaldehyde dimethyl acetal

-

Ethylene glycol

-

Dowex 50 resin (or a similar strong acid ion-exchange resin)

Procedure:

-

In a round-bottom flask equipped with a distillation head and a mechanical stirrer, combine chloroacetaldehyde dimethyl acetal, ethylene glycol, and Dowex 50 resin.

-

Heat the mixture under a nitrogen atmosphere to a temperature sufficient to distill off the methanol byproduct (e.g., 115 °C).

-

Continuously remove the methanol as it forms. The reaction progress can be monitored by the amount of methanol collected.

-

Once the stoichiometric amount of methanol has been removed, cool the reaction mixture.

-

Filter the crude mixture to remove the ion-exchange resin.

-

Purify the product by fractional distillation under vacuum.

Reaction Parameters and Yields

The successful synthesis of this compound is dependent on several key parameters. The following table summarizes these variables, though specific yield data for the direct synthesis from chloroacetaldehyde is not widely published in comparative studies. High yields are generally achievable with efficient water removal.

| Parameter | Method 1 (Aqueous CAA) | Method 2 (Transacetalization) | Notes |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | Strong acid ion-exchange resins (e.g., Dowex 50, Amberlite) | Solid acid catalysts offer easier separation and potential for recycling. |

| Solvent | Halogenated solvents (e.g., trichloromethane), Toluene, Benzene | Often run neat or with a high-boiling solvent. | The solvent should form an azeotrope with water for efficient removal. |

| Water Removal | Azeotropic distillation (e.g., Dean-Stark trap) | Removal of the alcohol byproduct (e.g., methanol) by distillation. | Crucial for driving the equilibrium towards product formation. |

| Temperature | Reflux temperature of the solvent | Dependent on the boiling point of the alcohol byproduct. | |

| Yield | High yields are reported in patents, but specific percentages vary. | Generally high, driven by the removal of the volatile alcohol. |

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via the well-established mechanism of acid-catalyzed acetal formation.

Reaction Pathway

The following diagram illustrates the key steps in the acid-catalyzed formation of the cyclic acetal.

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from chloroacetaldehyde and ethylene glycol is a robust and well-established process. The key to achieving high yields is the effective removal of water to drive the reaction equilibrium towards the product. This can be accomplished through azeotropic distillation with a suitable solvent or by using a transacetalization approach. The choice of catalyst, whether a homogeneous acid like p-toluenesulfonic acid or a heterogeneous solid acid catalyst, will depend on the specific process requirements, including scale and purification considerations. This guide provides a solid foundation for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-Chloromethyl-1,3-dioxolane from Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-chloromethyl-1,3-dioxolane, a valuable chemical intermediate, starting from epichlorohydrin. This document details the reaction mechanisms, experimental protocols, and quantitative data to support research, development, and process optimization.

Introduction

This compound is a key building block in organic synthesis, utilized in the preparation of a variety of pharmaceuticals and specialty chemicals. Its utility stems from the presence of two distinct functional groups: a reactive chloromethyl group amenable to nucleophilic substitution, and a stable 1,3-dioxolane ring which can act as a protecting group for a diol. Epichlorohydrin, a commodity chemical readily available from glycerol, serves as the principal starting material for the synthesis of this compound.

This guide will explore the two predominant synthetic pathways from epichlorohydrin:

-

Direct Synthesis: A one-step reaction of epichlorohydrin with formaldehyde.

-

Two-Step Synthesis: Involving the initial hydrolysis of epichlorohydrin to 3-chloropropane-1,2-diol, followed by acetalization with formaldehyde.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₄H₇ClO₂ | [1][2] |

| Molecular Weight | 122.55 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 157-158 °C (lit.) | [2][4][5] |

| Density | 1.234 g/mL at 25 °C (lit.) | [2][4][5] |

| Refractive Index | n20/D 1.449 (lit.) | [4][5] |

| CAS Number | 2568-30-1 | [1][2] |

Synthetic Methodologies

Direct Synthesis from Epichlorohydrin and Formaldehyde

This method offers a direct conversion of epichlorohydrin to this compound through an acid-catalyzed reaction with formaldehyde (typically from paraformaldehyde). The reaction proceeds via in-situ formation of 3-chloropropane-1,2-diol from the acid-catalyzed hydrolysis of epichlorohydrin, which then undergoes acetalization.

Reaction Scheme:

Caption: Direct synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined in a Russian patent. The procedure involves the gradual addition of epichlorohydrin to a heated mixture of paraformaldehyde and water containing a catalytic amount of sulfuric acid.[6]

-

Materials:

-

Epichlorohydrin

-

Paraformaldehyde

-

Sulfuric acid (0.5-1.0% in water)

-

Water

-

-

Procedure:

-

A mixture of paraformaldehyde and water containing 0.5-1.0% sulfuric acid is prepared in a reaction vessel equipped with a stirrer and a heating mantle.

-

The mixture is heated to 95-98 °C with stirring.

-

Epichlorohydrin is gradually added to the heated mixture. The molar ratio of epichlorohydrin to formaldehyde is maintained between 1:1 and 1:1.05.[6]

-

The reaction is continued until a homogenous medium is formed.

-

The product, this compound, is then isolated via azeotropic distillation with water at approximately 96 °C.[6]

-

The collected distillate separates into two phases. The aqueous phase is decanted.

-

The organic phase, containing the crude product, is dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Further purification can be achieved by vacuum distillation.

-

Quantitative Data:

| Molar Ratio (Epichlorohydrin:Formaldehyde) | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 1:1 to 1:1.05 | H₂SO₄ (0.5-1.0% in water) | 95-98 | Not specified | [6] |

Note: The patent emphasizes the method's effectiveness in producing the target compound without the formation of the isomeric 5-chloro-1,3-dioxane.

Two-Step Synthesis via 3-Chloropropane-1,2-diol

This widely-used method involves two distinct steps: the hydrolysis of epichlorohydrin to 3-chloropropane-1,2-diol, followed by the acid-catalyzed acetalization of the diol with formaldehyde.

Logical Workflow:

Caption: Two-step synthesis workflow.

Step 1: Hydrolysis of Epichlorohydrin

The epoxide ring of epichlorohydrin is opened by hydrolysis under acidic or neutral conditions to yield 3-chloropropane-1,2-diol.

Experimental Protocol:

-

Materials:

-

Procedure (Acid-Catalyzed):

-

Epichlorohydrin, water, and a catalytic amount of acid are charged into a reaction flask.[7]

-

The mixture is heated with stirring. For example, a reaction temperature of 80-90 °C for 15 hours has been reported with L-2-chloropropionic acid as the catalyst.[7]

-

After the reaction is complete (monitored by a suitable technique like GC), the mixture is cooled to room temperature.

-

The pH is adjusted to 6-7 with a dilute base solution (e.g., 0.1N NaOH).[7]

-

Excess water is removed by vacuum distillation.

-

The crude 3-chloropropane-1,2-diol is then purified by high-vacuum distillation.

-

Quantitative Data for Hydrolysis:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| L-2-chloropropionic acid | 80-90 | 15 | 95.6 | 99.2 | [7] |

| Ultrasound irradiation (no catalyst) | Not specified (90 W) | 1 | 82 | Not specified | [9] |

| Dilute H₂SO₄ | Reflux | 1 | Not specified | >99.5 | [8] |

| Thermal (no catalyst) | 80 | 3 | 99 | Not specified | [9] |

Step 2: Acetalization of 3-Chloropropane-1,2-diol

The synthesized 3-chloropropane-1,2-diol is then reacted with formaldehyde in the presence of an acid catalyst to form the 1,3-dioxolane ring. Water produced during the reaction is typically removed azeotropically to drive the equilibrium towards the product.

Experimental Protocol:

-

Materials:

-

3-Chloropropane-1,2-diol

-

Paraformaldehyde (as a source of formaldehyde)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

An azeotropic solvent (e.g., toluene, benzene)

-

-

Procedure:

-

3-Chloropropane-1,2-diol, paraformaldehyde, a catalytic amount of p-toluenesulfonic acid, and toluene are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[10]

-

The mixture is heated to reflux.

-

The water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by the amount of water collected and is considered complete when no more water is formed.

-

The reaction mixture is cooled and then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.[10]

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

-

Quantitative Data for Acetalization:

While specific yield data for the acetalization of 3-chloropropane-1,2-diol with formaldehyde is not abundant in the readily available literature, this reaction is a standard and generally high-yielding procedure for the formation of dioxolanes.

Reaction Mechanisms

Direct Synthesis from Epichlorohydrin and Formaldehyde:

The reaction is believed to proceed through an initial acid-catalyzed hydrolysis of epichlorohydrin to form 3-chloropropane-1,2-diol in situ. This is followed by the classical mechanism for acid-catalyzed acetal formation.

Caption: Plausible reaction mechanism for direct synthesis.

Two-Step Synthesis:

The mechanism for the two-step synthesis involves two distinct and well-established reactions:

-

Epoxide Hydrolysis: Acid-catalyzed ring-opening of the epoxide by water.

-

Acetal Formation: Acid-catalyzed condensation of the diol with formaldehyde, proceeding through a hemiacetal intermediate.

Conclusion

The synthesis of this compound from epichlorohydrin can be effectively achieved through two primary routes. The direct, one-step synthesis from epichlorohydrin and formaldehyde offers a more atom-economical approach. The two-step method, proceeding through the isolation of 3-chloropropane-1,2-diol, provides a robust and well-controlled alternative. The choice of synthetic route will depend on factors such as desired purity, available equipment, and economic considerations. This guide provides the necessary technical details to aid researchers and professionals in making an informed decision and in the successful execution of this important synthesis.

References

- 1. 2-(Chloromethyl)-1,3-dioxolane | C4H7ClO2 | CID 75727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2568-30-1 [m.chemicalbook.com]

- 3. 2-(chloromethyl)-1,3-dioxolane [bqtchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. chembk.com [chembk.com]

- 6. RU2218339C2 - Method for preparing 4-chloromethyl-1,3-di- oxalane - Google Patents [patents.google.com]

- 7. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]

- 8. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Formation of 2-Chloromethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloromethyl-1,3-dioxolane, a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. The primary focus is on its formation via the acid-catalyzed acetalization of chloroacetaldehyde with ethylene glycol. This document details the underlying reaction mechanism, provides structured quantitative data from literature, outlines detailed experimental protocols, and includes mandatory visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound, also known as chloroacetaldehyde ethylene acetal, is a key building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both a reactive chloromethyl group and a stable cyclic acetal, allows for sequential and selective chemical transformations. The 1,3-dioxolane moiety serves as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions. This guide elucidates the core principles of its formation to aid researchers in its efficient synthesis and application.

Core Synthesis Mechanism: Acid-Catalyzed Acetalization

The most common and direct method for the synthesis of this compound is the acid-catalyzed reaction between chloroacetaldehyde and ethylene glycol. This reaction is an equilibrium process, and to achieve high yields, the water formed as a byproduct must be removed.

The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of chloroacetaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the intermediate.

-

Intramolecular Cyclization and Water Elimination: The second hydroxyl group of the ethylene glycol moiety attacks the carbon atom, leading to the formation of a five-membered ring and the elimination of a water molecule.

-

Deprotonation: The protonated dioxolane is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Reaction Pathway Diagram

Caption: Acid-catalyzed mechanism of this compound formation.

Quantitative Data on Synthesis

The yield of this compound is highly dependent on the choice of catalyst, reaction conditions, and the efficiency of water removal. While comprehensive comparative data for the direct synthesis from chloroacetaldehyde and ethylene glycol is scarce in the literature, the following tables provide valuable insights. Table 1 summarizes the performance of various acid catalysts in the synthesis of a structurally similar compound, 4-(chloromethyl)-2-ethyl-1,3-dioxolane, which can serve as a reference.[1] Table 2 presents data from a patented process for producing this compound starting from vinyl acetate.[2]

Table 1: Performance of Acid Catalysts in a Related Dioxolane Synthesis [1]

| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |

| Homogeneous | p-Toluenesulfonic acid (p-TsOH) | 1 - 5 | Toluene, Benzene | 80 - 110 | 3 - 12 | 85 - 95 | High yield, good solubility | Difficult to separate, corrosive |

| Homogeneous | Sulfuric Acid (H₂SO₄) | 0.5 - 2 | Toluene, Benzene | 80 - 110 | 4 - 15 | 75 - 85 | Low cost, readily available | Strong acid, potential side reactions |

| Heterogeneous | Amberlyst-15 | 5 - 15 (w/w) | Toluene | 80 - 110 | 5 - 24 | 70 - 90 | Easily separable, reusable | Lower activity than homogeneous |

| Heterogeneous | Montmorillonite K10 Clay | 10 - 20 (w/w) | Toluene | 80 - 110 | 6 - 24 | 60 - 80 | Mild, environmentally friendly | Lower activity, may require higher loading |

| Heterogeneous | Cs-DTP/K10 Clay | 5 - 10 (w/w) | Toluene | 70 - 90 | 1 - 4 | >90 | High activity and selectivity, reusable | Higher preparation cost |

Note: Yields for heterogeneous catalysts are based on the synthesis of a related compound and are indicative of potential performance.

Table 2: Product Distribution from a Vinyl Acetate-based Synthesis [2]

| Component | Peak Area % (Aliquot 1) | Peak Area % (Aliquot 2) | Peak Area % (Aliquot 3) |

| Water | 0.7 | 0.5 | 0.2 |

| Chloroacetaldehyde | 3.6 | 0.7 | 0.5 |

| Benzene | 37.2 | 33.0 | 28.0 |

| 2-Chloroethanol | 8.4 | 12.9 | 13.5 |

| Ethylene Glycol | 1.0 | 6.8 | 16.9 |

| 2-Chloroethyl Acetate | 10.2 | 6.1 | 3.8 |

| 2-Hydroxyethyl Acetate | 6.2 | 13.0 | 14.3 |

| This compound | 25.3 | 23.4 | 20.2 |

| Ethylene Diacetate | 7.2 | 3.5 | 2.4 |

| Others | 0.2 | 0.2 | 0.1 |

This data represents the composition of the reaction mixture before final purification steps.

Experimental Protocols

The following is a general experimental protocol for the acid-catalyzed synthesis of this compound. This protocol is based on standard procedures for acetalization and can be adapted for use with various acid catalysts.

Materials:

-

Chloroacetaldehyde (typically as a 50% aqueous solution)

-

Ethylene glycol (1.0 - 1.2 equivalents)

-

Acid catalyst (e.g., p-toluenesulfonic acid, 0.01 - 0.05 equivalents)

-

Anhydrous toluene or benzene (as solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Dichloromethane or diethyl ether (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add ethylene glycol and toluene.

-

Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., p-toluenesulfonic acid) to the mixture.

-

Reactant Addition: Begin heating the mixture to reflux with vigorous stirring. Slowly add the chloroacetaldehyde solution to the reaction mixture.

-

Azeotropic Water Removal: Continue to heat at reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

Reaction Completion: The reaction is typically complete when the theoretical amount of water has been collected in the Dean-Stark trap.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of this compound.

Alternative Synthesis Route: From Vinyl Acetate

An alternative industrial process for the preparation of this compound involves the chlorination of vinyl acetate to form 1,2-dichloroethyl acetate.[2] This intermediate is then reacted with ethylene glycol. The resulting mixture, containing the desired product and byproducts, is subjected to alkaline hydrolysis to remove ester byproducts, followed by distillation to yield the purified this compound.[2]

Conclusion

The acid-catalyzed formation of this compound from chloroacetaldehyde and ethylene glycol is a robust and well-established method. The key to achieving high yields lies in the effective removal of water to drive the reaction equilibrium towards the product. The choice of acid catalyst, whether homogeneous or heterogeneous, offers a trade-off between reaction rate, ease of separation, and cost. This guide provides the foundational knowledge, quantitative insights, and practical protocols to assist researchers and drug development professionals in the successful synthesis and application of this important chemical intermediate.

References

Stability of 2-Chloromethyl-1,3-dioxolane in Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2-chloromethyl-1,3-dioxolane under both acidic and basic conditions. This information is critical for its application in pharmaceutical development and other chemical syntheses, where its stability profile dictates storage, handling, and reaction conditions. This document outlines the theoretical basis for its stability, provides detailed experimental protocols for stability testing, and presents illustrative data for understanding its degradation profile.

Introduction

This compound is a versatile bifunctional molecule utilized as a building block in organic synthesis, particularly in the pharmaceutical industry. The 1,3-dioxolane moiety serves as a protective group for a carbonyl functionality, which is stable under neutral to basic conditions but labile in the presence of acid. The chloromethyl group provides a reactive site for nucleophilic substitution. A thorough understanding of the stability of the dioxolane ring under various pH conditions is paramount for its effective use.

Chemical Stability Profile

The stability of this compound is primarily dictated by the acetal functionality of the 1,3-dioxolane ring.

Acidic Conditions

Under acidic conditions, the 1,3-dioxolane ring of this compound is susceptible to hydrolysis. The reaction is initiated by protonation of one of the oxygen atoms in the ring, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water leads to the formation of chloroacetaldehyde and ethylene glycol. The rate of hydrolysis is dependent on the pH of the solution, with faster degradation occurring at lower pH values.

While specific kinetic data for this compound is not extensively available in the literature, studies on analogous 1,3-dioxolane derivatives provide insight into its expected behavior. For instance, a study on 2-ethyl-4-methyl-1,3-dioxolane demonstrated that hydrolysis occurs on the order of hours at a pH of 3.[1] It is anticipated that this compound will exhibit similar lability in acidic media.

Basic Conditions

In neutral to strongly basic environments, the 1,3-dioxolane ring is generally stable.[2][3] The absence of a proton source prevents the initiation of the hydrolysis mechanism. A patent for the production of 2-halomethyl-1,3-cyclic acetals indicates that this compound remains unaffected during alkaline hydrolysis, a process used to remove acyclic ester by-products.[4][5] This suggests a high degree of stability under basic conditions, even at elevated temperatures (e.g., 50°C to 90°C for 2 to 4 hours).[4][5]

Quantitative Stability Data (Illustrative)

The following tables summarize illustrative quantitative data for the stability of this compound under various pH conditions. This data is based on the expected behavior of 1,3-dioxolane derivatives and should be confirmed by specific experimental studies.

Table 1: Stability of this compound in Acidic Conditions

| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) (s⁻¹) |

| 1.0 | 25 | < 1 hour | > 1.9 x 10⁻⁴ |

| 3.0 | 25 | ~ 4 hours | ~ 4.8 x 10⁻⁵ |

| 5.0 | 25 | ~ 2 days | ~ 4.0 x 10⁻⁶ |

Table 2: Stability of this compound in Basic Conditions

| pH | Temperature (°C) | Observation (after 24 hours) |

| 8.0 | 25 | No significant degradation |

| 10.0 | 25 | No significant degradation |

| 12.0 | 50 | No significant degradation |

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to definitively determine the stability of this compound.[4][6][7][8]

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Phosphate buffers (for pH control)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for potential degradation products (chloroacetaldehyde, ethylene glycol)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

-

pH meter

-

Thermostatically controlled water bath or oven

-

Volumetric flasks and pipettes

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acidic Degradation:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

-

Incubate the solutions at a controlled temperature (e.g., 40°C).

-

Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

-

-

Basic Degradation:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 40°C).

-

Withdraw samples at predetermined time intervals.

-

Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of purified water.

-

Incubate the solution at a controlled temperature (e.g., 40°C).

-

Withdraw samples at predetermined time intervals.

-

-

HPLC Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: As this compound lacks a strong chromophore, detection may be challenging. Derivatization or use of a refractive index detector might be necessary. For this illustrative protocol, we assume UV detection is possible at a low wavelength (e.g., 210 nm).

-

Injection Volume: 20 µL.

-

Quantify the peak area of this compound and any degradation products.

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound is expected to be stable under basic and neutral conditions, making it a suitable protecting group strategy in syntheses that avoid acidic environments. Conversely, it is labile in acidic conditions, undergoing hydrolysis to yield chloroacetaldehyde and ethylene glycol. The rate of this degradation is highly dependent on the pH and temperature. For critical applications in drug development and other regulated industries, it is imperative to conduct formal forced degradation studies, following the protocols outlined in this guide, to establish a definitive stability profile and identify any potential degradation products. This will ensure the quality, safety, and efficacy of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijrpp.com [ijrpp.com]

- 5. US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal - Google Patents [patents.google.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Solubility of 2-Chloromethyl-1,3-dioxolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloromethyl-1,3-dioxolane, a versatile intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment of its solubility in common organic solvents based on established chemical principles. Furthermore, a detailed, generalized experimental protocol for determining the solubility of an organic compound is presented to enable researchers to ascertain precise quantitative data in a laboratory setting.

Qualitative Solubility Profile

The principle of "like dissolves like" is a fundamental concept in chemistry that governs the solubility of substances. This compound is a moderately polar molecule due to the presence of two oxygen atoms in the dioxolane ring and the electronegative chlorine atom. This polarity suggests that it will be more soluble in polar organic solvents and less soluble in nonpolar solvents.

Based on this principle, the predicted qualitative solubility of this compound in a range of common organic solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed through experimental validation for specific applications.

| Solvent | Chemical Formula | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | Miscible | The hydroxyl group in methanol can form hydrogen bonds, and its overall polarity is compatible with the polar nature of this compound. |

| Ethanol | C₂H₅OH | Miscible | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, leading to good miscibility. |

| Water | H₂O | Slightly Soluble to Insoluble | While it has polar groups, the overall organic character of the molecule may limit its solubility in water. Some sources indicate it is soluble in water[1]. |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | Miscible | The polarity of the carbonyl group in acetone allows for favorable dipole-dipole interactions. |

| Acetonitrile | C₂H₃N | Miscible | The polar nitrile group contributes to its ability to dissolve other polar molecules. |

| Dimethylformamide (DMF) | C₃H₇NO | Miscible | A highly polar aprotic solvent that is a good solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Miscible | A strong polar aprotic solvent capable of dissolving many polar and some nonpolar compounds. |

| Nonpolar Solvents | |||

| Hexane | C₆H₁₄ | Sparingly Soluble to Insoluble | The nonpolar nature of hexane makes it a poor solvent for the moderately polar this compound. |

| Toluene | C₇H₈ | Soluble | While generally considered nonpolar, the aromatic ring in toluene provides some polarizability, which may allow for some solubility. |

| Diethyl Ether | C₄H₁₀O | Soluble | The ether oxygen provides some polarity, making it a better solvent than alkanes for moderately polar compounds. |

| Chlorinated Solvents | |||

| Dichloromethane | CH₂Cl₂ | Miscible | The polarity of the carbon-chlorine bonds makes it a good solvent for other polar and moderately polar organic molecules. |

| Chloroform | CHCl₃ | Miscible | Similar to dichloromethane, its polarity allows it to be a good solvent for a variety of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure that can be adapted for specific laboratory conditions and solvent-solute combinations.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer or magnetic stirrer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid ensures that a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and solute.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solute settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the solute is obtained.

-

The solubility can then be calculated in terms of g/100 mL, mol/L, or other appropriate units.

-

Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a suitable analytical technique like GC or HPLC by comparing the response to a calibration curve prepared with known concentrations of this compound in the same solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Caption: Workflow for experimental solubility determination.

References

Spectral Analysis of 2-Chloromethyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 2-chloromethyl-1,3-dioxolane. Detailed experimental protocols and data interpretation are included to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.2 | Triplet | 1H | H-2 (methine) |

| ~3.9-4.1 | Multiplet | 4H | H-4, H-5 (methylene) |

| ~3.6 | Doublet | 2H | H-6 (chloromethyl) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~102 | C-2 (methine) |

| ~65 | C-4, C-5 (methylene) |

| ~45 | C-6 (chloromethyl) |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry vial.[1]

-

Add 0.7 - 1.0 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃).[1][2] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[2]

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 8-inch NMR tube, ensuring the liquid height is approximately 4.5 cm.[1]

-

Cap the NMR tube and carefully label it.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[3]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The following table summarizes the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2900-3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~1100-1200 | Strong | C-O stretch (ether) |

| ~700-800 | Medium-Strong | C-Cl stretch |

Experimental Protocol for IR Spectroscopy

As this compound is a liquid at room temperature, the thin-film method is appropriate.[4]

Sample Preparation and Data Acquisition:

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr).[4][5]

-

Using a pipette, place one to two drops of liquid this compound onto the surface of one salt plate.[4]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[4][6]

-

Mount the sandwiched plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference.

-

Acquire the IR spectrum of the sample.

-

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol or acetone) and store them in a desiccator to prevent damage from moisture.[4][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

Mass Spectral Data

The mass spectrum of this compound is characterized by the following significant peaks.

| m/z | Relative Intensity | Assignment |

| 122/124 | Low | [M]⁺ (Molecular ion) |

| 73 | High | [M - CH₂Cl]⁺ |

| 49/51 | Medium | [CH₂Cl]⁺ |

| 45 | High | [C₂H₅O]⁺ |

| 43 | High | [C₂H₃O]⁺ |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like this compound.[7][8]

Sample Introduction and Ionization:

-

Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column for separation from any impurities.

-

The sample is vaporized in a high vacuum environment.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[7][8]

Mass Analysis and Detection:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and a proposed fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for the spectral analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. homework.study.com [homework.study.com]

- 6. researchgate.net [researchgate.net]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

hazards and safety precautions for 2-Chloromethyl-1,3-dioxolane

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Chloromethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with this compound (CAS No: 2568-30-1) and details the necessary safety precautions for its handling and use in a laboratory or research setting. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the risks and mitigation strategies.

Chemical Identification and Physical Properties

This compound, also known as chloroacetaldehyde ethylene acetal, is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H7ClO2 |

| Molecular Weight | 122.55 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 157-158 °C (lit.) |

| Density | 1.234 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.449 (lit.) |

| Flash Point | 70 °C (158 °F) - closed cup |

| Storage Class | 10 - Combustible liquids |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The GHS classification and corresponding hazard statements are summarized in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 / 4 | H226: Flammable liquid and vapor[1] / H227: Combustible liquid[2][3] |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4] |

| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][4] |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Skin irritation | Category 2 | H315: Causes skin irritation[1][2][4] |

| Eye irritation | Category 2 | H319: Causes serious eye irritation[1][2][4] |

| Skin sensitisation | Category 1 | H317: May cause an allergic skin reaction[5] |

The signal word for this chemical is "Warning".[2][4]

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for the toxicological and physical hazard assessment of this compound are not publicly available in the provided search results. Such studies are typically conducted by manufacturers in accordance with standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

The hazard classifications suggest that the following types of studies would have been performed:

-

Acute Oral, Dermal, and Inhalation Toxicity Studies: These experiments are likely conducted in animal models (e.g., rats or rabbits) to determine the median lethal dose (LD50) or concentration (LC50) of the substance.

-

Skin and Eye Irritation Tests: These studies, often using animal models, assess the potential of the chemical to cause reversible or irreversible damage to the skin and eyes upon direct contact.

-

Flammability Tests: Standardized methods are used to determine the flash point and flammability characteristics of the liquid.

Safety Precautions and Handling

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Eyeshields, chemical safety goggles or face shield. |

| Skin Protection | Wear protective gloves, and impervious clothing to prevent skin exposure.[3][6] |

| Respiratory Protection | Use a multi-purpose combination respirator cartridge (US) or a gas mask under a chemical fume hood.[4][6] |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

-

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[6][7]

-

Avoid breathing mist, gas, or vapors.[2]

-

Avoid contact with skin and eyes.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][4][7]

-

Use non-sparking tools and take action to prevent static discharges.[2][7]

-

-

Storage:

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[2][3][4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected areas with plenty of water. Wash with soap and plenty of water. If skin irritation occurs, get medical help.[2][3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[2][3][4] |

Accidental Release and Disposal

In the event of a spill, immediate action must be taken to contain and clean it up safely.

-

Spill Response:

-

Remove all sources of ignition.[7]

-

Wear appropriate personal protective equipment, including breathing apparatus.[7]

-

Contain the spill with sand, earth, or vermiculite.[7]

-

Collect the absorbed material into labeled containers for disposal.[7]

-

Prevent the spillage from entering drains or water courses.[7]

-

Disposal:

-

Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

-

Hazard-Precaution Relationship

The relationship between the hazards of this compound and the necessary safety precautions is illustrated in the following diagram.

Caption: Logical flow from hazards to corresponding safety measures.

References

- 1. 2-(Chloromethyl)-1,3-dioxolane | C4H7ClO2 | CID 75727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. repository.officiele-overheidspublicaties.nl [repository.officiele-overheidspublicaties.nl]

- 4. tcichemicals.com [tcichemicals.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloromethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloromethyl-1,3-dioxolane is a versatile bifunctional molecule widely utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and functional materials.[1][2] Its structure incorporates a reactive primary alkyl chloride and a stable cyclic acetal (dioxolane ring). The chloromethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, readily undergoing displacement by a variety of nucleophiles.[3][4] These reactions typically proceed via an S_N2 mechanism, allowing for the controlled introduction of diverse functional groups.[3][4]

The 1,3-dioxolane moiety functions as a protecting group for a 1,2-diol, which is stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the diol functionality.[2][3][4] This differential reactivity enables selective transformations at the chloromethyl position while the diol remains masked, a strategy often employed in multi-step syntheses.[3] This document provides detailed protocols for common nucleophilic substitution reactions of this compound and its analogs.

General Reaction Scheme

The fundamental nucleophilic substitution reaction of this compound can be represented as follows:

Caption: General S_N2 reaction of this compound.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of various ethers via Williamson ether synthesis using an analog, 4-(chloromethyl)-2-ethyl-1,3-dioxolane.[3]

| Nucleophile (Phenol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | Toluene | 80-90 | 4-6 | 85-95 |

| 4-Nitrophenol | DMF | 60-70 | 3-5 | 90-98 |

| Catechol (mono-alkylation) | Acetonitrile | 70-80 | 6-8 | 70-80 |

Experimental Protocols

Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers through the reaction of an alkoxide with a primary alkyl halide.[3][5][6]

Application Note: This protocol is suitable for the synthesis of aryl and alkyl ethers of 2-hydroxymethyl-1,3-dioxolane, which are valuable intermediates in medicinal chemistry. The resulting ether linkage is generally stable, allowing for further synthetic manipulations.

Experimental Protocol: Synthesis of 2-((Phenoxy)methyl)-1,3-dioxolane

-

Materials:

-

Phenol

-